Cas no 208105-83-3 (N-Boc-3-(aminomethyl)-3-methyloxetane)

N-Boc-3-(aminomethyl)-3-methyloxetane is a protected amine derivative featuring an oxetane ring, a key structural motif in medicinal chemistry and drug design. The Boc (tert-butoxycarbonyl) group provides stability and selective deprotection capabilities, making it valuable for controlled synthetic applications. The oxetane ring enhances metabolic stability and improves physicochemical properties, such as solubility and lipophilicity, in bioactive molecules. This compound is particularly useful in the synthesis of pharmaceuticals, peptidomimetics, and agrochemical intermediates. Its rigid, sp³-rich structure contributes to conformational constraint, aiding in the optimization of target binding affinity. The product is typically handled under inert conditions to preserve its reactivity and purity.
N-Boc-3-(aminomethyl)-3-methyloxetane structure
208105-83-3 structure
Product Name:N-Boc-3-(aminomethyl)-3-methyloxetane
CAS No:208105-83-3
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD11656774
CID:241972
PubChem ID:45091968
Update Time:2025-05-25

N-Boc-3-(aminomethyl)-3-methyloxetane Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl ((3-methyloxetan-3-yl)methyl)carbamate
    • N-Boc-3-(aminomethyl)-3-methyloxetane
    • Carbamic acid,[(3-methyl-3-oxetanyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • N-Boc-(3-methyloxetan-3-yl)methylamine
    • tert-butyl N-[(3-methyloxetan-3-yl)methyl]carbamate
    • tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate
    • 7227AJ
    • TRA0018936
    • SY004115
    • AB1000038
    • CS-0207549
    • Carbamic acid, [(3-methyl-3-oxetanyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • MFCD11656774
    • DTXSID80666926
    • AKOS015903766
    • 208105-83-3
    • AS-31572
    • MDL: MFCD11656774
    • Inchi: 1S/C10H19NO3/c1-9(2,3)14-8(12)11-5-10(4)6-13-7-10/h5-7H2,1-4H3,(H,11,12)
    • InChI Key: UGBWAOZVKHUEIF-UHFFFAOYSA-N
    • SMILES: O1CC(C)(CNC(=O)OC(C)(C)C)C1

Computed Properties

  • Exact Mass: 201.13600
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Flash Point: 126.2℃
  • PSA: 47.56000
  • LogP: 1.93850

N-Boc-3-(aminomethyl)-3-methyloxetane Security Information

  • Storage Condition:Sealed in dry,2-8°C

N-Boc-3-(aminomethyl)-3-methyloxetane Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Boc-3-(aminomethyl)-3-methyloxetane Pricemore >>

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abcr
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N-Boc-3-(aminomethyl)-3-methyloxetane, 95%; .
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€244.20 2023-07-19

N-Boc-3-(aminomethyl)-3-methyloxetane Suppliers

Amadis Chemical Company Limited
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(CAS:208105-83-3)N-Boc-3-(aminomethyl)-3-methyloxetane
Order Number:A879417
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):332.0
Email:sales@amadischem.com

Additional information on N-Boc-3-(aminomethyl)-3-methyloxetane

Comprehensive Overview of N-Boc-3-(aminomethyl)-3-methyloxetane (CAS No. 208105-83-3)

N-Boc-3-(aminomethyl)-3-methyloxetane (CAS No. 208105-83-3) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This compound belongs to the oxetane family, a class of heterocyclic compounds known for their unique ring strain and reactivity. The presence of both the Boc (tert-butoxycarbonyl) protecting group and the aminomethyl functionality makes it a versatile intermediate in synthetic chemistry. Researchers often search for "N-Boc-3-(aminomethyl)-3-methyloxetane synthesis" or "CAS 208105-83-3 applications" to explore its potential in drug discovery and material science.

The growing interest in N-Boc-3-(aminomethyl)-3-methyloxetane is driven by its role in the development of novel therapeutics, particularly in the field of small molecule drugs and bioconjugation. Its oxetane ring is a key structural motif that enhances metabolic stability and bioavailability, making it a hotspot in medicinal chemistry. Recent trends show increased searches for "oxetane derivatives in drug design" and "Boc-protected amines in peptide synthesis," reflecting its relevance in modern research. The compound's CAS number, 208105-83-3, is frequently queried in databases like Reaxys and SciFinder for detailed physicochemical properties.

From a synthetic perspective, N-Boc-3-(aminomethyl)-3-methyloxetane is valued for its compatibility with diverse reaction conditions. The Boc group can be selectively deprotected under mild acidic conditions, enabling further functionalization. This feature is particularly useful in "multistep organic synthesis" and "solid-phase peptide synthesis (SPPS)," as highlighted in recent publications. Additionally, its methyloxetane scaffold contributes to improved solubility and reduced toxicity, addressing common challenges in drug formulation. Queries such as "Boc deprotection methods" and "oxetane stability in aqueous media" are often associated with this compound.

In the context of green chemistry, N-Boc-3-(aminomethyl)-3-methyloxetane aligns with the demand for sustainable synthetic routes. Researchers are exploring catalytic methods to optimize its production, minimizing waste and energy consumption. Keywords like "eco-friendly synthesis of oxetanes" and "catalytic Boc protection" are gaining traction, reflecting this shift. Furthermore, the compound's potential in "biodegradable polymers" and "smart materials" is under investigation, bridging chemistry and environmental science.

Analytical characterization of N-Boc-3-(aminomethyl)-3-methyloxetane typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, critical for industrial applications. Searches for "CAS 208105-83-3 NMR data" or "HPLC methods for Boc compounds" are common among quality control specialists. The compound's stability under storage conditions (e.g., inert atmosphere, low temperature) is another frequently discussed topic in forums and technical guides.

Looking ahead, N-Boc-3-(aminomethyl)-3-methyloxetane is poised to play a pivotal role in emerging fields like "targeted drug delivery" and "proteolysis-targeting chimeras (PROTACs)." Its structural flexibility allows for integration into complex architectures, meeting the demands of next-generation therapeutics. As interest grows in "click chemistry compatible building blocks" and "highly functionalized oxetanes," this compound remains a cornerstone in innovation. The CAS registry number 208105-83-3 continues to be a key identifier for researchers navigating chemical space.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:208105-83-3)N-Boc-3-(aminomethyl)-3-methyloxetane
A879417
Purity:99%
Quantity:5g
Price ($):332.0
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